

An In-depth Technical Guide to 6-Methoxypyridine-3-sulfonyl Chloride

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Compound of Interest

Compound Name: 6-Methoxypyridine-3-sulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-sulfonyl chloride is a key bifunctional reagent that has garnered significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive sulfonyl chloride group and a methoxy-substituted pyridine ring, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamides, a critical functional group in many pharmaceuticals. The methoxypyridine core, on the other hand, can influence the physicochemical properties of the final compound, such as solubility and its interaction with biological targets.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of **6-Methoxypyridine-3-sulfonyl chloride**, offering valuable insights for its effective utilization in research and development.

Physicochemical Properties

6-Methoxypyridine-3-sulfonyl chloride is typically a white to off-white or light yellow crystalline solid with a low melting point.^{[2][3]} Its physical state at ambient temperature can vary depending on its purity.^[1] The presence of the methoxy group enhances its solubility in organic solvents.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **6-Methoxypyridine-3-sulfonyl Chloride**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ ClNO ₃ S	[4][5][6]
Molecular Weight	207.63 g/mol	[2][5][7]
Appearance	White/Crystalline Low Melting Solid or yellow powder	[1][2][3][5]
Boiling Point	320.433 °C at 760 mmHg (Predicted)	[2][7]
Density	1.449 g/cm ³ (Predicted)	[2][7]
Flash Point	147.593 °C (Predicted)	[2][7]
Solubility	Enhanced solubility in organic solvents	[1][8]
Storage Temperature	-20°C, under inert atmosphere, away from moisture	[2][9][10]

Spectroscopic Characterization

While specific spectra for **6-Methoxypyridine-3-sulfonyl chloride** are not readily available in public databases, its structure allows for the prediction of its key spectroscopic features based on data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The aromatic protons' chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group. Based on data for similar methoxypyridine derivatives, the methoxy protons would likely appear around 3.9 ppm.[11][12] The pyridine protons would be expected in the aromatic region (δ 7.0-9.0 ppm).

- ^{13}C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be shifted downfield, and the carbons of the pyridine ring will appear in the aromatic region. Typical chemical shifts for carbons in a pyridine ring are in the range of 120-150 ppm, with the carbon bearing the sulfonyl chloride group expected at the lower end of this range due to the deshielding effect. [13][14][15] The methoxy carbon would likely appear around 55 ppm.[16]

Infrared (IR) Spectroscopy

The IR spectrum of **6-Methoxypyridine-3-sulfonyl chloride** would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

- S=O stretching: Strong, asymmetric and symmetric stretching bands for the sulfonyl group, typically in the regions of 1370-1330 cm^{-1} and 1180-1160 cm^{-1} , respectively.[17][18]
- C-O stretching: A strong band for the methoxy group's C-O bond, likely around 1250-1000 cm^{-1} .
- C=C and C=N stretching: Bands in the 1600-1400 cm^{-1} region, characteristic of the pyridine ring.[19]
- C-H stretching: Aromatic C-H stretching bands above 3000 cm^{-1} and aliphatic C-H stretching for the methoxy group just below 3000 cm^{-1} .[20]

Mass Spectrometry (MS)

The mass spectrum of **6-Methoxypyridine-3-sulfonyl chloride** under electron ionization (EI) would likely show a molecular ion peak (M^+) at m/z 207 and an $\text{M}+2$ peak due to the presence of the ^{37}Cl isotope.[1] Common fragmentation patterns for sulfonyl chlorides involve the loss of a chlorine radical ($\cdot\text{Cl}$) followed by the loss of sulfur dioxide (SO_2).[2] This would lead to characteristic fragment ions.

Synthesis and Purification

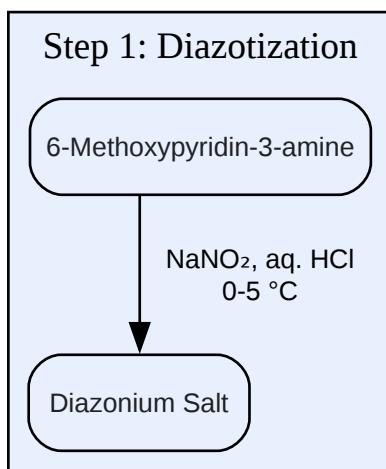
While a specific, detailed, and published protocol for the synthesis of **6-Methoxypyridine-3-sulfonyl chloride** is not readily available, a scientifically sound and representative method can be constructed based on established synthetic transformations for analogous aryl sulfonyl

chlorides. A plausible and widely used approach involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.

Representative Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Diazotization of 6-Methoxypyridin-3-amine

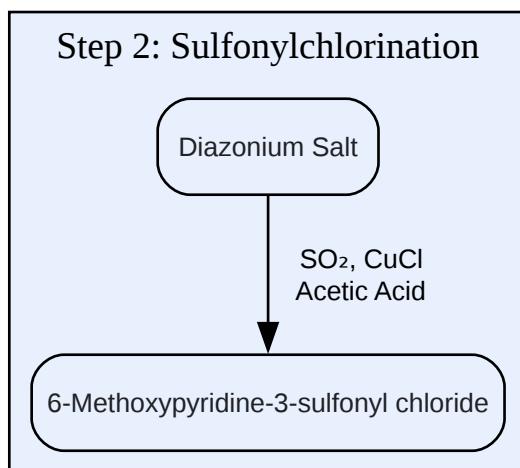


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Figure 1: Diazotization of 6-Methoxypyridin-3-amine.

- To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 6-methoxypyridin-3-amine (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.
- A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
- Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sulfonylchlorination (Sandmeyer-type Reaction)



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Figure 2: Conversion of the diazonium salt to the sulfonyl chloride.

- In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid, saturated with SO_2 gas.
- Add a catalytic amount of copper(I) chloride to the SO_2 solution.
- The cold diazonium salt solution from Step 1 is then added slowly to the stirred SO_2/CuCl solution. The temperature should be carefully controlled during the addition to manage the exothermic reaction and nitrogen gas evolution.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

Purification

- The reaction mixture is then poured into ice-water, which will cause the crude **6-Methoxypyridine-3-sulfonyl chloride** to precipitate.
- The solid is collected by vacuum filtration and washed with cold water to remove inorganic salts and acids.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[21]

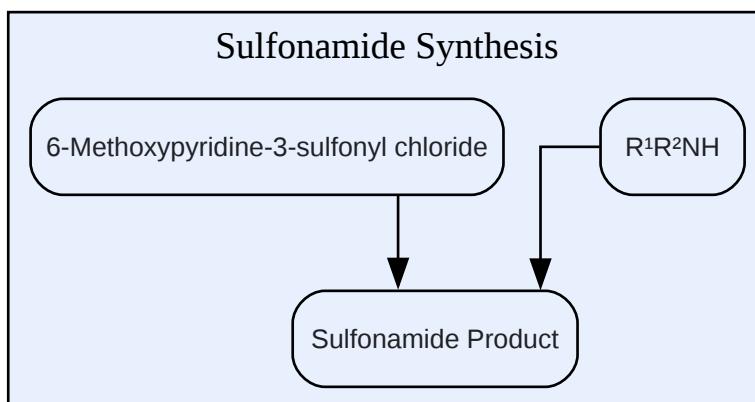
Given its nature as a low melting solid, care must be taken during drying to avoid melting the product.

Chemical Reactivity and Synthetic Applications

The primary reactivity of **6-Methoxypyridine-3-sulfonyl chloride** stems from the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, making it a valuable reagent in organic synthesis.

Sulfonamide Formation

The most common application of **6-Methoxypyridine-3-sulfonyl chloride** is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.



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Figure 3: General scheme for sulfonamide formation.

This reactivity is instrumental in drug discovery, as sulfonamide-containing molecules are known to exhibit a broad spectrum of biological activities. For instance, **6-Methoxypyridine-3-sulfonyl chloride** is used in the preparation of:

- Potent antimitotic agents: As a reactant in the synthesis of sulfonate analogs of combretastatin A-4.[2][11]

- H₊K₊-ATPase inhibitors: As a building block for compounds that inhibit gastric acid secretion.[2][11]
- PI3K/mTOR dual inhibitors: In the synthesis of sulfonamide methoxypyridine derivatives with potential anticancer activity.[22]

Other Synthetic Applications

Beyond sulfonamide formation, **6-Methoxypyridine-3-sulfonyl chloride** can be used to synthesize other sulfur-containing compounds, such as sulfonate esters (by reaction with alcohols) and thioethers (through reduction and subsequent alkylation). Its versatility makes it a valuable intermediate in the synthesis of agrochemicals and materials science applications.[5]

Handling, Storage, and Safety

As with all sulfonyl chlorides, **6-Methoxypyridine-3-sulfonyl chloride** should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[1][8] Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, with temperatures of -20°C being recommended for long-term storage.[2][9][10]

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

6-Methoxypyridine-3-sulfonyl chloride is a highly valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the sulfonyl chloride group, allows for the reliable introduction of the methoxypyridylsulfonyl moiety into a wide array of substrates. A thorough understanding of its physicochemical properties, coupled with appropriate handling and storage procedures, is essential for its safe and effective use in the laboratory. As the demand for novel bioactive compounds continues to grow, the importance of key building blocks like **6-Methoxypyridine-3-sulfonyl chloride** in accelerating the drug discovery and development process is undeniable.

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